molecular formula C16H26O2 B11723419 methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate

methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate

Katalognummer: B11723419
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: NWKXNIPBVLQYAB-OXYODPPFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate is an organic compound belonging to the class of fatty acid esters. These compounds are carboxylic ester derivatives of fatty acids. This particular compound is known for its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate typically involves the esterification of the corresponding fatty acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often require refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate exerts its effects involves its interaction with various molecular targets. It can act as a ligand for certain receptors, influencing signaling pathways. The compound’s structure allows it to interact with enzymes and other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (2E,6Z)-dodecadienoate: Another fatty acid ester with similar structural features.

    Methyl (2E,6Z)-3,7,11-trimethyl-4-(phenylselanyl)dodeca-2,6,10-trienoate: A derivative with a phenylselanyl group.

Uniqueness

Methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C16H26O2

Molekulargewicht

250.38 g/mol

IUPAC-Name

methyl (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate

InChI

InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10-,15-12+

InChI-Schlüssel

NWKXNIPBVLQYAB-OXYODPPFSA-N

Isomerische SMILES

CC(=CCC/C(=C\CC/C(=C/C(=O)OC)/C)/C)C

Kanonische SMILES

CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.